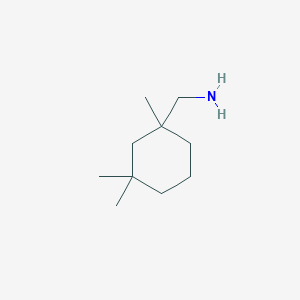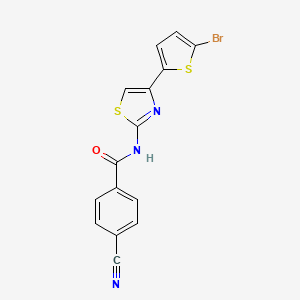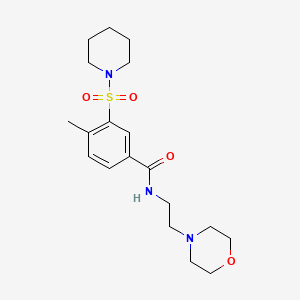![molecular formula C29H32N2O4 B2593557 ethyl 5-[3-(benzylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate CAS No. 539806-84-3](/img/structure/B2593557.png)
ethyl 5-[3-(benzylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anticancer Research
Indole derivatives, such as the compound , have been extensively studied for their anticancer properties. The indole moiety is a common structure found in many natural and synthetic compounds with significant biological activity. Research has shown that indole derivatives can interact with various cellular targets and can be designed to inhibit tumor growth and proliferation .
Antimicrobial Activity
The benzylamino group present in the compound suggests potential antimicrobial activity. Similar structures have been synthesized and tested against a range of microbial strains, showing moderate to excellent activity. This implies that our compound could be valuable in the development of new antimicrobial agents .
Neuroprotective Applications
The hydroxypropoxy component of the molecule may confer neuroprotective benefits. Compounds with similar structures have been shown to exhibit neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases or in protecting neuronal cells from toxic insults .
Anti-inflammatory Properties
Indole derivatives are known for their anti-inflammatory properties. The compound’s structure suggests it could be effective in reducing inflammation, which is a key component in many chronic diseases, including arthritis, asthma, and cardiovascular diseases .
Antioxidant Potential
The presence of an indole core in the compound indicates a possible role as an antioxidant. Antioxidants are crucial in combating oxidative stress, which is implicated in aging and various diseases. Research into similar compounds has revealed significant antioxidant activity .
Probe Design for Biological Studies
The unique structure of this compound makes it a candidate for probe design in biological studies. Probes with indole cores can be used to investigate biological pathways, enzyme activities, and receptor-ligand interactions, providing insights into cellular processes and potential therapeutic targets .
Pharmacokinetic Studies
Given the compound’s complex structure, it could be used in pharmacokinetic studies to understand how similar compounds are absorbed, distributed, metabolized, and excreted in the body. This information is crucial for drug development and optimizing therapeutic efficacy .
Drug Design and Synthesis
Lastly, the compound’s multifaceted structure makes it an excellent candidate for drug design and synthesis. Its diverse functional groups allow for a high degree of modification, which can be exploited to create novel drug candidates with specific pharmacological profiles .
Propriétés
IUPAC Name |
ethyl 5-[3-(benzylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O4/c1-4-34-29(33)28-21(3)31(23-12-10-20(2)11-13-23)27-15-14-25(16-26(27)28)35-19-24(32)18-30-17-22-8-6-5-7-9-22/h5-16,24,30,32H,4,17-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYNEFXAACEXDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CNCC3=CC=CC=C3)O)C4=CC=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2593475.png)



![4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(3-phenyl-2-propenyl)-2(1H)-pyridinone](/img/structure/B2593482.png)

![3-Benzyl-2-[(2-fluorophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2593486.png)

![ethyl 4-(2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2593489.png)

![1-(4-bromophenyl)-5-(3,5-difluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2593494.png)

![3-({[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B2593497.png)